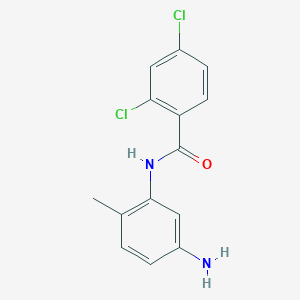

N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide

Description

Historical Context and Development

The development of this compound emerges from the broader historical progression of benzamide derivative synthesis, which gained prominence following the discovery of fundamental benzamide chemistry principles in the mid-20th century. The dichlorobenzamide family of compounds evolved from early investigations into halogenated aromatic compounds, where researchers recognized the potential for enhanced biological activity through strategic chlorine substitution patterns. The specific 2,4-dichlorobenzamide structural motif developed significance due to its electronic properties and synthetic accessibility, with the 2,4-dichloro substitution pattern providing optimal electronic characteristics for various chemical transformations.

The synthesis methodologies for dichlorobenzamide derivatives were established through systematic investigations of acid chloride chemistry, particularly utilizing 2,4-dichlorobenzoyl chloride as a key synthetic intermediate. Historical synthetic approaches involved the reaction of 2,4-dichlorobenzoyl chloride with substituted aniline derivatives, establishing foundational protocols that remain relevant in contemporary synthetic chemistry. The development of reliable synthetic routes enabled the systematic exploration of structure-activity relationships within the benzamide family, leading to the identification of compounds with enhanced stability and functional diversity.

The emergence of this compound as a compound of research interest reflects the ongoing evolution of medicinal chemistry toward more sophisticated molecular architectures. The presence of both amino and methyl substituents on the phenyl ring provides multiple sites for chemical modification, establishing this compound as a valuable intermediate for further synthetic elaboration.

Position in Benzamide Derivative Chemistry

This compound occupies a distinctive position within the broader landscape of benzamide derivative chemistry, characterized by its unique combination of electron-withdrawing dichlorobenzamide functionality and electron-donating amino substitution. This electronic balance distinguishes it from other benzamide derivatives and influences its chemical reactivity patterns. The compound belongs to the category of aromatic amines, amides, and nitroaromatic compounds, reflecting its multifunctional nature.

Within the benzamide structural framework, the 2,4-dichlorobenzamide core provides enhanced stability compared to unsubstituted benzamides, while the 5-amino-2-methylphenyl substituent introduces additional reactive sites for chemical transformation. This structural arrangement enables participation in various coupling reactions and nucleophilic substitution processes, making it valuable for pharmaceutical intermediate synthesis. The compound shares structural similarities with other biologically active benzamide derivatives, including those investigated for antimicrobial properties and enzyme inhibition activities.

The positioning of the amino group at the 5-position relative to the methyl substituent creates a specific electronic environment that influences the compound's chemical behavior. This substitution pattern differentiates it from related compounds such as N-(5-amino-2-methylphenyl)-4-methylbenzamide, which lacks the dichlorobenzamide functionality and exhibits different chemical properties. The unique combination of substituents in this compound positions it as a specialized building block within the benzamide derivative family.

Research investigations have demonstrated that benzamide derivatives with similar structural features exhibit diverse biological activities, including antimicrobial, analgesic, anticancer, and enzyme inhibitory properties. The specific substitution pattern in this compound suggests potential for similar biological activities, though specific biological evaluations require dedicated investigation.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in organic chemistry research stems from its versatile reactivity profile and potential as a synthetic intermediate. The compound serves as a valuable building block for the construction of more complex molecular architectures through various coupling reactions and functional group transformations. The presence of multiple reactive sites, including the amino group and the benzamide functionality, enables diverse chemical modifications that expand its utility in synthetic chemistry applications.

In medicinal chemistry research, benzamide derivatives have demonstrated significant importance due to their ability to interact with various biological targets. Recent investigations into benzamide-derived compounds have revealed their potential for sigma protein selectivity, particularly targeting sigma-1 and sigma-2 receptors without significant cytotoxic effects. The structural features of this compound, including the halogenated benzamide core and substituted aniline component, suggest potential for similar biological interactions.

The compound's significance extends to functional material synthesis, where dichlorobenzamide derivatives contribute to the development of specialized materials with enhanced properties. The combination of aromatic amine functionality with dichlorobenzamide structure provides opportunities for incorporation into polymeric materials and coordination complexes. Research has shown that benzamide derivatives can participate in hydrogen bonding interactions and coordinate with metal centers, expanding their applications in materials science.

The availability of high-purity synthetic preparations of this compound supports its utilization in systematic structure-activity relationship studies. The compound's stability and well-characterized properties enable researchers to conduct reliable investigations into its chemical and biological behavior. Quality assurance measures, including batch-specific certificates of analysis and structural characterization data, ensure traceability and compliance with research standards.

Current Research Landscape

The current research landscape surrounding this compound reflects growing interest in multifunctional benzamide derivatives with potential applications across multiple scientific disciplines. Contemporary investigations focus on the compound's utility as a synthetic intermediate for pharmaceutical development, particularly in the synthesis of novel therapeutic agents with enhanced selectivity profiles. Research efforts emphasize the development of efficient synthetic methodologies that enable gram-to-kilogram scale production, supporting both laboratory research and potential industrial applications.

Recent developments in benzamide chemistry have highlighted the importance of substitution patterns in determining biological activity and chemical reactivity. Studies investigating related compounds, such as N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, have demonstrated significant biological activities including antiparasitic properties against Trypanosoma brucei. These findings suggest potential research directions for this compound, particularly in the context of antimicrobial and antiparasitic agent development.

Contemporary research also emphasizes the importance of comprehensive pharmacological profiling for benzamide derivatives. Investigations into similar compounds have revealed complex relationships between chemical structure and biological activity, including interactions with cytochrome P450 enzymes and effects on cellular viability. The application of advanced analytical techniques and computational modeling approaches enables more sophisticated understanding of structure-activity relationships within the benzamide family.

The current research environment benefits from improved synthetic methodologies and analytical capabilities that enable detailed characterization of benzamide derivatives. Modern approaches to benzamide synthesis incorporate environmentally conscious methodologies and efficient purification techniques that enhance the accessibility of compounds like this compound for research applications. These technological advances support the continued exploration of benzamide chemistry and its applications in pharmaceutical and materials science research.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-2-4-10(17)7-13(8)18-14(19)11-5-3-9(15)6-12(11)16/h2-7H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOPJSXNIISWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or amides.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia in polar solvents.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Analogues

N-(4-Aminophenyl)-2,4-dichlorobenzamide (CAS: 293737-94-7)

- Molecular Formula : C₁₃H₁₀Cl₂N₂O

- Molecular Weight : 281.14 g/mol

- Key Differences : Lacks the methyl group at the 2-position of the phenyl ring.

- Properties : Lower molecular weight and simpler structure, but reduced steric bulk compared to the target compound.

- Synthesis : Commercially available with 97% purity, highlighting its accessibility for derivatization .

N-(2-Aminoethyl)-N-(4-aminophenyl)-2,4-dichlorobenzamide

- Molecular Weight : 324.5 g/mol

- Key Differences : Incorporates an ethylenediamine linker, enhancing flexibility.

- Activity: Demonstrated potent anti-Trypanosoma brucei activity (IC₅₀ < 1 µM) due to improved cellular uptake .

Halogenated Analogues

N-(4-Bromophenyl)-2,4-dichlorobenzamide

- Molecular Formula: C₁₃H₈BrCl₂NO

- Key Differences: Bromine substitution at the 4-position instead of an amino group.

- Properties: Increased hydrophobicity (logP ~3.8) compared to the amino-substituted target compound .

N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide

- Synthesis Yield : 55% with a melting point of 130.2–132.0°C.

Heterocyclic Derivatives

N-(3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2,4-dichlorobenzamide

- Molecular Formula : C₂₁H₁₉Cl₃N₂O

- Key Features : Pyrazole ring with tert-butyl and 4-chlorophenyl groups.

- Spectroscopy : FTIR shows amide NH stretch at 3240 cm⁻¹ and C=O at 1640 cm⁻¹, consistent with benzamide derivatives .

N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide

- Molecular Weight : 362.25 g/mol

- Activity : Benzimidazole moiety may enhance binding to biological targets (e.g., enzymes or receptors) .

N-((4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl)carbamoyl)-2,4-dichlorobenzamide

- Synthesis Yield : 92% (mp 109–110°C).

- Unique Features : Trifluoroethoxy groups on pyrimidine enhance metabolic stability.

- Application: Potential agrochemical agent due to high yield and stability .

Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide)

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|---|

| N-(5-Amino-2-methylphenyl)-2,4-dichlorobenzamide | C₁₄H₁₂Cl₂N₂O | 295.17 | - | - | 5-Amino-2-methylphenyl |

| N-(4-Aminophenyl)-2,4-dichlorobenzamide | C₁₃H₁₀Cl₂N₂O | 281.14 | - | - | 4-Aminophenyl |

| N-(4-Bromophenyl)-2,4-dichlorobenzamide | C₁₃H₈BrCl₂NO | 339.47 | - | - | 4-Bromophenyl |

| N-(3-Benzyl-5-hydroxyphenyl)-2,4-dichlorobenzamide | C₂₀H₁₅Cl₂NO₂ | 380.24 | 130.2–132.0 | 55 | 3-Benzyl-5-hydroxyphenyl |

Key Observations

- Substituent Impact: Amino and methyl groups (as in the target compound) improve solubility and bioavailability compared to halogenated analogues.

- Synthetic Efficiency : Bulky substituents (e.g., tert-butyl in pyrazole derivatives) reduce yields, while trifluoroethoxy groups enhance stability and synthesis efficiency .

- Biological Relevance : Flexibility (e.g., ethylenediamine linkers) and heterocyclic moieties (e.g., benzimidazole) correlate with enhanced target engagement .

Biological Activity

N-(5-amino-2-methylphenyl)-2,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

This compound features a dichlorobenzamide structure that enhances its interaction with various biological targets. The compound primarily exhibits its biological activity through:

- Enzyme Inhibition : It binds to specific enzymes or receptors, inhibiting their activity. This action is crucial in pathways related to cancer cell proliferation and apoptosis induction.

- Cellular Signaling Modulation : The compound's interactions can modulate key signaling pathways, impacting gene expression and cellular responses.

Biological Activities

The compound has been studied for several biological activities, including:

Case Studies

- Anticancer Studies :

- A study demonstrated that the compound effectively reduced cell viability in multiple cancer cell lines. The mechanism involved the modulation of histone deacetylases (HDACs), leading to altered gene expression associated with cell cycle regulation and apoptosis.

- Enzyme Interaction Studies :

- Interaction studies revealed that this compound inhibits specific kinases involved in cancer signaling pathways. This inhibition was linked to reduced phosphorylation of target proteins critical for tumor growth.

Data Tables

Comparison with Similar Compounds

This compound shares structural similarities with other benzamide derivatives known for their biological activities:

| Compound Name | Activity |

|---|---|

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Antimicrobial |

| N-(5-amino-2-methylphenyl)-2-furamide | Explored for antifungal |

Q & A

Q. What methodologies assess environmental toxicity and biodegradation pathways?

- Ecotoxicology Protocols :

- Aquatic Toxicity : Test on Daphnia magna (48-hr LC50) and algae (72-hr growth inhibition) per OECD guidelines .

- Degradation Studies : Expose to UV light or soil microbiota; monitor via LC-MS for breakdown products (e.g., dichloroaniline derivatives) .

- QSAR Modeling : Predict ecotoxicity using software like ECOSAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.